![molecular formula C17H18N2O B2951966 2-Ethyl-1-(2-phenoxyethyl)benzimidazole CAS No. 331983-47-2](/img/structure/B2951966.png)
2-Ethyl-1-(2-phenoxyethyl)benzimidazole
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Overview
Description
“2-Ethyl-1-(2-phenoxyethyl)benzimidazole” is a benzimidazole derivative . Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds can be identified by FTIR, NMR and HRMS .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using X-ray crystal structure analysis . The benzimidazole core is planar and the structure can be further confirmed by FTIR, NMR and HRMS .Chemical Reactions Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The reaction can be accelerated by orders of magnitude in comparison to the bulk .Scientific Research Applications
Anticancer Research
Benzimidazole derivatives have been studied for their antiproliferative activities against various cancer cells. Researchers are exploring these compounds for potential anticancer treatments .
Antimicrobial Studies
These derivatives are also being investigated for their antimicrobial properties, which could lead to new treatments for bacterial and fungal infections .
Antihypertensive Agents
Some benzimidazole derivatives have shown promise as antihypertensive agents, potentially offering new avenues for treating high blood pressure .
Biological Studies
Benzimidazole compounds have been used in biological studies to compare the effects of different functional groups on biological activity .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .
Mode of Action
Benzimidazole derivatives are known to exhibit anticancer activity by interacting with cancer cells . The presence of certain substituent groups in their structures, such as a methyl group at the 5(6)-position on the benzimidazole scaffold, can significantly increase their anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways involved in cancer progression .
Result of Action
Benzimidazole derivatives are known to exhibit good to potent antiproliferative activity against various cancer cell lines .
Action Environment
Benzimidazole derivatives are known to exhibit their anticancer properties in extremely aggressive, corrosive acidic media .
Future Directions
The future research directions of benzimidazole derivatives include the development of new synthesis methods, such as the use of microwave irradiation and solvent-free conditions . Additionally, the effect of substituent groups in their structures on the bioactivity against various cancer cell lines is also a focus of future research .
properties
IUPAC Name |
2-ethyl-1-(2-phenoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-17-18-15-10-6-7-11-16(15)19(17)12-13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGRTKNGAZQCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(2-phenoxyethyl)benzimidazole |
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